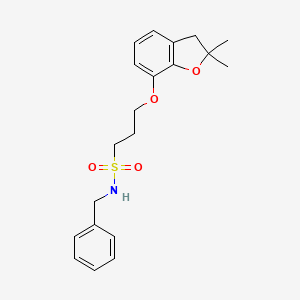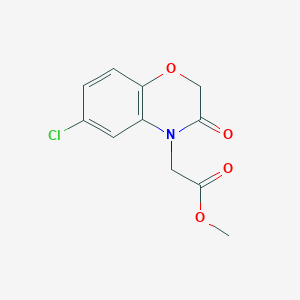
3-methylene-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . Piperidine is a common structural motif in many drug targets . The compound you mentioned seems to be a derivative of these two structures.
Synthesis Analysis
Tetrahydropyran derivatives, such as 2-tetrahydropyranyl (THP) ethers, are commonly used in organic synthesis. They are derived from the reaction of alcohols and 3,4-dihydropyran . A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Chemical Reactions Analysis
Monocyclopropanated heterocycles, representing donor acceptor substituted cyclopropanes, have been proven to undergo the chemo-, regio-, and stereoselective cleavage of the exocyclic cyclopropane bond, enabling various synthetic transformations such as rearrangements or ring-opening with nucleophiles and electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Tetrahydropyran is a colorless volatile liquid . Piperidine derivatives also have diverse physical and chemical properties depending on their substitution patterns .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques
A study detailed a straightforward method for synthesizing 3-(pyrrolidin-1-yl)piperidine, emphasizing its significance in medicinal chemistry due to its rigid diamine structure. This novel method is based on exhaustive catalytic hydrogenation, offering a simpler alternative for producing large quantities of related compounds (Smaliy et al., 2011).
Molecular Structure
Research on the molecular structure and vibrational spectra of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a compound with a piperidine moiety, utilized density functional theory and Hartree–Fock calculations to determine its ground state properties, indicating the relevance of computational methods in studying related compounds (Taşal et al., 2009).
Biological Screening
- Antibacterial and Antituberculosis Activity: A combinatorial library of fused pyran derivatives was synthesized and screened for antibacterial, antituberculosis, and antimalarial activities. This highlights the potential of piperidine and pyran-containing compounds in developing new therapeutic agents (Kalaria et al., 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methylidene-1-(oxan-4-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11-3-2-6-13(9-11)10-12-4-7-14-8-5-12/h12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZCKMAIODRKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride](/img/structure/B2653926.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2653931.png)
![N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B2653932.png)
![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)
![methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2653936.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653940.png)
![4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol](/img/structure/B2653941.png)

